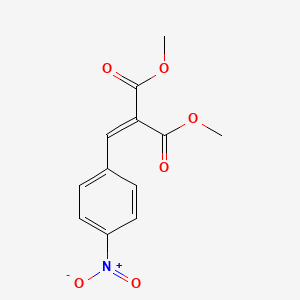

DIMETHYL (4-NITROBENZYLIDENE)MALONATE

Description

Contextualization within Modern Organic Synthesis

In modern organic synthesis, Dimethyl (4-nitrobenzylidene)malonate serves as a key example of a molecule synthesized through the Knoevenagel condensation. This reaction is a fundamental carbon-carbon bond-forming process that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The synthesis of Dimethyl (4-nitrobenzylidene)malonate typically involves the reaction of 4-nitrobenzaldehyde (B150856) with dimethyl malonate, often catalyzed by a weak base like piperidine (B6355638) or a solid-supported catalyst. nih.govchemicalbook.com

The compound is a valuable intermediate, representing a class of trisubstituted alkenes that are precursors for a variety of more complex molecules. nih.gov Its utility stems from the multiple reactive sites within its structure, which allow for further chemical transformations. The presence of the nitro group and the malonate esters significantly influences the electronic properties of the molecule, making it a subject of interest for studying reaction mechanisms and developing new synthetic strategies.

Below is a table summarizing typical synthesis parameters for Dimethyl (4-nitrobenzylidene)malonate via the Knoevenagel condensation as reported in scientific literature.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |

| 4-Nitrobenzaldehyde | Dimethyl malonate | Piperidine/Acetic Acid | Benzene (B151609) | 79% | nih.gov |

| 4-Nitrobenzaldehyde | Dimethyl malonate | Polystyrene-Titanium Tetrachloride Complex | Solvent-free | 95% | chemicalbook.com |

Significance of Alpha, Beta-Unsaturated Esters in Synthetic Chemistry

Dimethyl (4-nitrobenzylidene)malonate is an alpha, beta-unsaturated ester. This class of compounds is of considerable importance in synthetic chemistry due to their versatile reactivity. fiveable.me The key structural feature is the conjugation of a carbon-carbon double bond with a carbonyl group of the ester. wikipedia.org This conjugation creates a delocalized π-electron system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in a reaction known as a conjugate or Michael addition. fiveable.mewikipedia.org

This reactivity makes alpha, beta-unsaturated esters valuable building blocks for the synthesis of a wide array of organic molecules. fiveable.me They participate in numerous significant transformations, including:

Michael Addition: The addition of nucleophiles to the β-carbon is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in cycloaddition reactions to construct cyclic systems. wikipedia.org

Reduction Reactions: The double bond and the carbonyl group can be selectively hydrogenated. wikipedia.org

The ability to introduce a variety of functional groups through these reactions allows chemists to use alpha, beta-unsaturated esters as intermediates in the synthesis of complex natural products and pharmaceutically active compounds. researchgate.netnih.gov

Overview of Prominent Research Trajectories and Academic Focus Areas

Academic research on Dimethyl (4-nitrobenzylidene)malonate and related arylidene malonates is directed toward several key areas. One prominent trajectory is in medicinal chemistry and chemical biology. Studies have identified arylidene malonate derivatives as potential inhibitors of specific biological pathways. For instance, research has shown that compounds of this class can act as inhibitors of Toll-like receptor 4 (TLR4) signaling, which is a critical pathway in inflammatory responses. nih.gov

Another area of focus is in materials science. The conjugated system of these molecules gives them interesting photophysical properties. Research has been conducted on dimethyl malonate-based organic compounds with different aromatic substituents for applications such as anti-blue light lenses, leveraging their ability to absorb light in the ultraviolet to blue region of the spectrum. researchgate.net

Furthermore, the synthesis of Dimethyl (4-nitrobenzylidene)malonate itself is a subject of study within the field of green chemistry. Researchers are exploring more environmentally benign synthetic methods, such as using solvent-free conditions or reusable catalysts, to improve the efficiency and sustainability of the Knoevenagel condensation. bhu.ac.inresearchgate.net

The characterization of these compounds is also a routine but crucial aspect of research, with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy being fundamental.

¹H NMR Spectral Data for Dimethyl (4-nitrobenzylidene)malonate nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.29 – 8.24 | m | 2H | Aromatic protons ortho to NO₂ |

| 7.82 | s | 1H | Vinylic proton |

| 7.63 – 7.58 | m | 2H | Aromatic protons meta to NO₂ |

| 3.90 | s | 3H | Methoxy protons |

| 3.86 | s | 3H | Methoxy protons |

Structure

3D Structure

Properties

CAS No. |

38323-22-7 |

|---|---|

Molecular Formula |

C12H11NO6 |

Molecular Weight |

265.22 g/mol |

IUPAC Name |

dimethyl 2-[(4-nitrophenyl)methylidene]propanedioate |

InChI |

InChI=1S/C12H11NO6/c1-18-11(14)10(12(15)19-2)7-8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3 |

InChI Key |

WKQDFBKYIAEZEP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Routes to Dimethyl 4 Nitrobenzylidene Malonate

Knoevenagel Condensation Protocols

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound, in this case, dimethyl malonate, with a carbonyl compound, 4-nitrobenzaldehyde (B150856). The reaction is typically facilitated by a basic catalyst.

Catalyzed Condensation Reactions

A range of catalysts have been employed to promote the Knoevenagel condensation for the synthesis of dimethyl (4-nitrobenzylidene)malonate, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

Piperidine (B6355638), a secondary amine, is a classic and effective catalyst for the Knoevenagel condensation. amazonaws.comrsc.org It functions by deprotonating the active methylene group of dimethyl malonate, generating a nucleophilic carbanion that subsequently attacks the carbonyl carbon of 4-nitrobenzaldehyde. The reaction mechanism proceeds through a series of reversible steps, ultimately leading to the desired product after dehydration. In some procedures, acetic acid is used as a co-catalyst with piperidine to facilitate the reaction. nih.govresearchgate.net The choice of solvent and reaction temperature can significantly influence the reaction rate and yield. For instance, conducting the reaction in benzene (B151609) at 80°C with piperidine and acetic acid has been reported to produce the corresponding benzylidene malonate in good yield. nih.gov

In the quest for more sustainable and reusable catalytic systems, heterogeneous catalysts have gained prominence. Metal-Organic Frameworks (MOFs) and polymer-supported catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling. rsc.orgnih.govrsc.orgnih.gov

A notable example is the use of a cross-linked polystyrene-titanium tetrachloride complex (PS/TiCl4). This heterogeneous catalyst has demonstrated high efficiency in the synthesis of dimethyl (4-nitrobenzylidene)malonate, achieving a yield of 95% under solvent-free conditions at 60°C after 4 hours. chemicalbook.com The catalyst can be recovered by simple filtration and reused, making it an environmentally benign option. chemicalbook.com

Table 1: Synthesis of Dimethyl (4-nitrobenzylidene)malonate using PS/TiCl4 Catalyst

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Dimethyl Malonate | PS/TiCl4 | 60°C, Solvent-free | 4 | 95 | chemicalbook.com |

Biocatalysis and the use of immobilized enzymes or proteins represent a green approach to chemical synthesis. Gelatine, a readily available and inexpensive protein, has been successfully employed as an immobilized catalyst for the Knoevenagel condensation. amazonaws.com When covalently immobilized on an epoxy-functionalized polymeric support, gelatine efficiently catalyzes the reaction between various aldehydes and diethyl malonate at room temperature in dimethyl sulfoxide (B87167) (DMSO). amazonaws.com This method has been shown to produce the corresponding products in high purity ( >95%) and yields (85-89%). amazonaws.com The immobilized gelatine catalyst, along with the solvent and unreacted diethyl malonate, can be easily recovered and reused multiple times without a significant loss in activity. amazonaws.com Similarly, immobilized bovine serum albumin (BSA) has also been utilized effectively for this transformation under similar conditions. rsc.org

Solvent-Free Reaction Conditions and Efficiency Optimization

Eliminating the use of volatile and often toxic organic solvents is a key principle of green chemistry. Solvent-free Knoevenagel condensations offer significant environmental and economic benefits. As mentioned previously, the use of a cross-linked polystyrene-titanium tetrachloride complex allows for the efficient synthesis of dimethyl (4-nitrobenzylidene)malonate without the need for a solvent. chemicalbook.com This approach not only simplifies the work-up procedure but also minimizes waste generation. The reaction is carried out by heating a mixture of the aromatic aldehyde, dimethyl malonate, and the catalyst. chemicalbook.com The progress of the reaction can be monitored by thin-layer chromatography (TLC), and upon completion, the catalyst is filtered off, and the product is isolated with high purity. chemicalbook.com

Advanced Knoevenagel Variants for Enhanced Yields and Selectivity

Research continues to explore advanced variations of the Knoevenagel condensation to further improve yields and selectivity. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. For the synthesis of related aromatic malononitriles, microwave irradiation has been shown to facilitate the Knoevenagel condensation in methanol (B129727) at 60°C within 30 minutes, without the need for a base or catalyst. unifap.br

Another advanced approach involves sequential Knoevenagel condensation/cyclization reactions to construct more complex molecular architectures. For instance, the reaction of specific benzaldehydes with malonates can be controlled to selectively yield either the initial benzylidene malonate adduct or a cyclized indene (B144670) derivative depending on the reaction conditions, such as the catalyst system (e.g., piperidine/AcOH vs. TiCl4-pyridine) and reaction time. nih.gov

Precursor Compounds and Starting Materials in Synthesis

The synthesis of Dimethyl (4-nitrobenzylidene)malonate via the Knoevenagel condensation relies on two key precursor compounds. nih.govchemicalbook.com These starting materials are selected based on their chemical reactivity, with one providing the active methylene group and the other providing the electrophilic carbonyl group.

The primary precursors are:

4-Nitrobenzaldehyde : This aromatic aldehyde serves as the carbonyl-containing compound. The electron-withdrawing nitro group (-NO₂) on the benzene ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Dimethyl malonate : This is a diester of malonic acid and serves as the active methylene compound. wikipedia.org The two ester groups adjacent to the central methylene (-CH₂) group make the methylene protons acidic and easily removable by a weak base, facilitating the formation of the required nucleophilic enolate ion. wikipedia.org

The synthesis of the precursor dimethyl malonate itself can be achieved through various industrial processes. A common method involves the reaction of chloroacetic acid with sodium cyanide, followed by hydrolysis and subsequent esterification with methanol. chemicalbook.com More modern approaches include catalytic carbonylation methods. chemicalbook.com

The table below details the primary starting materials for the synthesis of Dimethyl (4-nitrobenzylidene)malonate.

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | Carbonyl Compound (Electrophile) |

| Dimethyl malonate | C₅H₈O₄ | Active Methylene Compound (Nucleophile) |

Innovations in Green Chemistry Approaches for Production

In recent years, significant efforts have been directed towards developing more sustainable and environmentally friendly methods for chemical synthesis, aligning with the principles of green chemistry. The production of Dimethyl (4-nitrobenzylidene)malonate has also been a subject of such innovations, focusing on reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency.

A key development in this area is the implementation of solvent-free reaction conditions . chemicalbook.com Traditional organic syntheses often rely on volatile and potentially toxic organic solvents, which contribute to environmental pollution and pose safety risks. By eliminating the solvent, these "neat" reactions reduce waste and simplify the product purification process. For the synthesis of Dimethyl (4-nitrobenzylidene)malonate, a solvent-free approach using a cross-linked polystyrene-titanium tetrachloride complex as a catalyst has been shown to be highly effective, achieving a 95% yield. chemicalbook.com

The use of heterogeneous and recyclable catalysts is another cornerstone of green synthesis. The polystyrene-supported titanium tetrachloride catalyst is an example of this approach. chemicalbook.com Unlike homogeneous catalysts that are dissolved in the reaction mixture and can be difficult to separate, heterogeneous catalysts exist in a different phase (typically solid) from the reactants (liquid). This allows for easy separation of the catalyst from the reaction mixture by simple filtration upon completion of the reaction. The recovered catalyst can then be dried and reused for subsequent batches, reducing both cost and waste. chemicalbook.com

Furthermore, research into using water as a reaction medium for similar organic reactions represents a significant green alternative. researchgate.net Although not specifically detailed for this exact compound in the provided context, "on water" methodologies, where reactions are carried out in aqueous suspensions, have been shown to accelerate reaction rates for related processes like the Michael addition of dimethyl malonate. researchgate.net This approach leverages the unique properties of water, such as hydrophobic effects, to promote the reaction, avoiding the need for organic solvents.

The table below summarizes these green chemistry innovations.

| Green Chemistry Approach | Key Feature | Advantages |

| Solvent-free Synthesis | Reaction is conducted without a solvent medium. | Reduces volatile organic compound (VOC) emissions, simplifies purification, lowers costs, reduces waste. chemicalbook.com |

| Heterogeneous Catalysis | Catalyst is in a different phase from reactants. | Allows for easy catalyst separation (e.g., by filtration) and recycling, minimizing waste and improving process economy. chemicalbook.com |

| "On Water" Reactions | Utilizes water as the reaction medium. | Environmentally benign solvent, can enhance reaction rates through hydrophobic effects, avoids toxic organic solvents. researchgate.net |

Reactivity and Mechanistic Investigations of Dimethyl 4 Nitrobenzylidene Malonate

Michael Addition Reactions as a Core Transformation

The carbon-carbon double bond in dimethyl (4-nitrobenzylidene)malonate is electron-deficient due to the conjugation with two electron-withdrawing ester groups and the powerful electron-withdrawing 4-nitro group on the benzene (B151609) ring. This electronic characteristic makes it an excellent electrophile, or Michael acceptor, primed for conjugate addition reactions. The Michael addition, a nucleophilic 1,4-addition, stands as the most significant and extensively studied transformation for this substrate, providing a versatile method for carbon-carbon bond formation. masterorganicchemistry.comrsc.org

A diverse array of nucleophiles can be successfully employed in Michael addition reactions with dimethyl (4-nitrobenzylidene)malonate. The reactivity profile is broad, encompassing various carbon-based nucleophiles, which highlights the synthetic utility of this particular Michael acceptor.

Ketones, upon deprotonation to their corresponding enolates, serve as effective carbon nucleophiles in reactions with dimethyl (4-nitrobenzylidene)malonate. Cyclohexanone (B45756), a representative cyclic ketone, has been shown to react efficiently, particularly in the context of organocatalyzed asymmetric Michael additions. sioc.ac.cn For instance, the reaction between cyclohexanone and dimethyl (4-nitrobenzylidene)malonate can proceed under solvent-free conditions in the presence of an organocatalyst and an acid additive to yield the corresponding Michael adduct in good yields. sioc.ac.cn

The development of bifunctional organocatalysts, such as those based on pyrrolidine-urea or thiourea (B124793) scaffolds, has been pivotal in promoting these reactions. sioc.ac.cnmdpi.com These catalysts can activate both the ketone (via enamine formation) and the Michael acceptor (via hydrogen bonding to the nitro and ester groups), facilitating the reaction with high efficiency and stereocontrol. sioc.ac.cnmdpi.com Research has demonstrated that stirring a mixture of cyclohexanone and dimethyl 2-(4-nitrobenzylidene)malonate with a pyrrolidine-urea based catalyst can afford the adduct in 72% yield with 90% enantiomeric excess (ee). sioc.ac.cn

Active dicarbonyl compounds like acetylacetone (B45752) are also competent nucleophiles for this transformation, readily adding to the activated alkene. researchgate.net

Table 1: Organocatalyzed Michael Addition of Cyclohexanone to Dimethyl (4-nitrobenzylidene)malonate Data sourced from a study by Wang et al. sioc.ac.cn

| Catalyst (mol%) | Additive (mol%) | Solvent | Time (d) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Urea (B33335) 1a (20) | - | Benzene | 7 | 81 | 91:9 | 91 |

| Urea 1a (20) | - | THF | 7 | 84 | 90:10 | 92 |

| Urea 1a (20) | - | CH2Cl2 | 7 | 82 | 90:10 | 91 |

| Urea 1a (10) | n-Butyric Acid (10) | Neat | 4 | 72 | - | 90 |

| Urea 1a (20) | n-Butyric Acid (20) | Neat | 3 | 91 | 95:5 | 96 |

Similar to ketones, aldehydes can function as nucleophiles in Michael additions following their conversion to enolates or enamines. The organocatalytic asymmetric addition of unmodified aldehydes to nitro-substituted styrenes, close structural analogues of dimethyl (4-nitrobenzylidene)malonate, is a well-established process. researchgate.net Proline-based organocatalysts are particularly effective in catalyzing the reaction of aldehydes like propionaldehyde (B47417) with various β-nitrostyrenes, achieving excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 98% ee). researchgate.net This precedent strongly supports the capability of aldehydes to act as competent nucleophiles in additions to dimethyl (4-nitrobenzylidene)malonate, proceeding through an enamine-based catalytic cycle. sioc.ac.cnresearchgate.net

Active methylene (B1212753) compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are highly acidic and readily form stabilized carbanions (enolates). These are excellent nucleophiles for Michael additions.

Malononitrile (B47326): This compound is a highly reactive nucleophile in Michael additions to activated alkenes. researchgate.netrsc.org Its conjugate base is a soft, stabilized nucleophile that adds efficiently to Michael acceptors. The reaction of malononitrile with dimethyl (4-nitrobenzylidene)malonate is expected to proceed with high yields due to the high nucleophilicity of the malononitrile anion. researchgate.netresearchgate.net

Nitromethane (B149229): The conjugate base of nitromethane is another potent nucleophile that readily participates in Michael additions. nih.govcnr.it Studies on the addition of nitromethane to similar alkylidenemalonates have shown high reactivity, achieving yields of up to 84%. researchgate.net The addition to dimethyl (4-nitrobenzylidene)malonate is a key step in the synthesis of precursors for biologically active compounds like γ-aminobutyric acid (GABA) analogues. cnr.it

Table 2: Reactivity of Selected Active Methylene Compounds with Alkylidenemalonates Data based on studies with dimethyl ethylidenemalonate. researchgate.net

| Nucleophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Nitromethane | Thiourea-based | up to 84 | 48 |

| Malononitrile | Thiourea-based | 75-89 | Not Determined |

The presence of the 4-nitro group on the benzylidene moiety is crucial to the reactivity of dimethyl (4-nitrobenzylidene)malonate. This group exerts a powerful electron-withdrawing effect through both resonance and induction, significantly decreasing the electron density of the entire π-system. mdpi.com

This electronic pull is relayed through the phenyl ring to the benzylic carbon and onto the conjugated double bond. As a result, the β-carbon of the α,β-unsaturated system becomes substantially more electron-deficient and thus more electrophilic. masterorganicchemistry.com This enhanced electrophilicity makes the compound a highly potent Michael acceptor, accelerating the rate of nucleophilic attack. mdpi.com The double activation provided by the nitro group and the two malonate ester groups allows the Michael addition to proceed under mild conditions and often with high yields, even with relatively weak nucleophiles. sioc.ac.cn

The Michael addition of various nucleophiles to dimethyl (4-nitrobenzylidene)malonate creates at least one new stereocenter. Consequently, the development of asymmetric variants to control the stereochemical outcome of this reaction has been a major focus of research. sioc.ac.cn Organocatalysis has emerged as a dominant strategy for achieving high levels of stereocontrol. sioc.ac.cnrsc.orgeurekaselect.com

Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or chiral diamines (e.g., thioureas and ureas), are particularly effective. sioc.ac.cnmdpi.comrsc.org These catalysts operate by simultaneously activating both the nucleophile and the electrophile through non-covalent interactions. For example, a chiral amine moiety on the catalyst can react with a ketone nucleophile to form a chiral enamine intermediate. mdpi.com Simultaneously, a hydrogen-bond-donating group on the catalyst (like a urea or thiourea motif) can bind to and activate the dimethyl (4-nitrobenzylidene)malonate by coordinating with the nitro and/or ester oxygen atoms. sioc.ac.cnmdpi.com

This dual activation orients the reactants in a well-defined, chiral transition state, leading to a highly stereoselective attack on one of the two enantiotopic faces of the Michael acceptor. sioc.ac.cn This approach allows for the synthesis of Michael adducts with high levels of both diastereoselectivity (controlling the relative stereochemistry) and enantioselectivity (controlling the absolute stereochemistry). sioc.ac.cn Studies have reported achieving enantiomeric excesses of up to 96% for the addition of cyclohexanone to dimethyl (4-nitrobenzylidene)malonate using this strategy. sioc.ac.cn

Nucleophile Scope and Reactivity Profiling

Cascade and Multicomponent Reaction Pathways

The unique structural and electronic properties of dimethyl (4-nitrobenzylidene)malonate make it an ideal candidate for cascade and multicomponent reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.

Dimethyl (4-nitrobenzylidene)malonate serves as a model electron-deficient olefin for the synthesis of 3,4-disubstituted dihydrocoumarins through a hydroarylation-lactonization sequence. nih.gov This transformation involves the reaction of the benzylidene malonate with phenols, catalyzed by either Brønsted or Lewis acids. chemicalbook.comnih.gov The use of benzylidene malonates facilitates the acid-catalyzed hydroarylation of these electron-deficient olefins. nih.gov

Initial investigations using trifluoroacetic acid (TFA) as a catalyst resulted in modest conversions and a mixture of the desired cyclic dihydrocoumarin (B191007) and an acyclic hydroarylation product. nih.gov However, the use of Lewis acids, particularly titanium tetrachloride (TiCl₄), was found to be highly effective, providing the trans-substituted dihydrocoumarins with a high degree of diastereoselectivity. chemicalbook.comnih.gov

| Catalyst | Conditions | Conversion/Result | Reference |

|---|---|---|---|

| None | CH₂Cl₂, 7 days, rt | No product | nih.govchemicalbook.com |

| TFA (catalytic) | CH₂Cl₂, 30 hours | 29% conversion to dihydrocoumarin | nih.govchemicalbook.com |

| TFA (neat) | - | 90% conversion; 2.4:1 mixture of cyclic to acyclic product | nih.gov |

| TiCl₄ (10 mol%) | - | Identified as the most practical catalyst for diastereoselective hydroarylation | chemicalbook.com |

As a highly activated Michael acceptor, dimethyl (4-nitrobenzylidene)malonate is an excellent substrate for tandem reactions, also known as domino or cascade reactions. These processes, where the initial reaction creates functionality that triggers subsequent transformations in the same pot, are highly efficient for building complex molecular architectures. While its structure is well-suited for such sequences, for instance, in multicomponent syntheses of functionalized heterocycles, specific and detailed examples focusing on its application in complex molecule synthesis via these pathways are not extensively documented in the surveyed scientific literature.

Dimethyl (4-nitrobenzylidene)malonate can act as a dipolarophile in [3+2] cycloaddition reactions. A notable example is the nitrone-olefin cycloaddition, which is a type of 1,3-dipolar cycloaddition. wikipedia.org In this reaction, a nitrone (the 1,3-dipole) reacts with an alkene (the dipolarophile) in a concerted, pericyclic process to form a five-membered isoxazolidine (B1194047) ring. wikipedia.orgresearchgate.net

The regioselectivity of this cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org Dimethyl (4-nitrobenzylidene)malonate is considered an electron-poor dipolarophile due to the strong electron-withdrawing nature of the 4-nitrophenyl and diester groups. Consequently, the dominant orbital interaction is between the Highest Occupied Molecular Orbital of the nitrone (HOMOnitrone) and the Lowest Unoccupied Molecular Orbital of the dipolarophile (LUMOdipolarophile). wikipedia.org This interaction favors the formation of the 4-substituted isoxazolidine regioisomer. wikipedia.org The resulting isoxazolidine products are valuable synthetic intermediates that can be further transformed, for example, into 1,3-aminoalcohols via the reduction of the N-O bond. wikipedia.org

Hydroarylation-Lactonization Sequences for Dihydrocoumarin Formation

Derivatization Strategies and Functional Group Transformations

The functional groups present in dimethyl (4-nitrobenzylidene)malonate, namely the diester and the nitro group, offer multiple avenues for further chemical modification.

The dimethyl ester groups of dimethyl (4-nitrobenzylidene)malonate can be hydrolyzed under basic or acidic conditions to yield the corresponding dicarboxylic acid, (4-nitrobenzylidene)malonic acid. This is a standard transformation for malonic esters. The hydrolysis converts the two methoxycarbonyl groups (-COOCH₃) into carboxylic acid groups (-COOH). The resulting malonic acid derivative can then be used in further synthetic steps, such as decarboxylation, which is a common subsequent reaction for substituted malonic acids.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Indazole Derivatives, Pyrazole (B372694) Derivatives)

The electron-deficient double bond of dimethyl (4-nitrobenzylidene)malonate makes it an excellent substrate for the synthesis of heterocyclic compounds through reactions with binucleophiles. The synthesis of pyrazole derivatives, in particular, is a well-established transformation for α,β-unsaturated carbonyl systems. mdpi.com

The reaction of dimethyl (4-nitrobenzylidene)malonate with hydrazine (B178648) hydrate (B1144303) is a direct pathway to pyrazole derivatives. The general mechanism involves an initial Michael-type conjugate addition of one of the nitrogen atoms of hydrazine to the electrophilic β-carbon of the malonate derivative. nih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom attacks one of the ester carbonyls. Subsequent elimination of methanol (B129727) and water leads to the formation of a stable, aromatic pyrazole ring. The Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic example of this type of cyclocondensation. mdpi.com The use of α,β-unsaturated precursors like dimethyl (4-nitrobenzylidene)malonate provides a variation on this theme, leading to highly functionalized pyrazole products. mdpi.comnih.gov

The synthesis of indazole derivatives from dimethyl (4-nitrobenzylidene)malonate is less direct. Typical indazole syntheses involve the cyclization of benzene ring derivatives that have nitrogen-containing side chains at adjacent positions, such as the reaction of o-nitrobenzyl alcohols with primary amines or the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. aub.edu.lbchemrxiv.org While the 4-nitro group on the starting material could potentially be transformed (e.g., reduced to an amine) to facilitate such a cyclization, it is not a direct precursor in its initial state for standard indazole ring-forming reactions.

Formation of Malonamide (B141969) Derivatives

Malonamide derivatives can be synthesized from malonic esters through aminolysis, a reaction involving nucleophilic acyl substitution. In the case of dimethyl (4-nitrobenzylidene)malonate, reaction with a primary or secondary amine presents two potential pathways: nucleophilic attack at the ester carbonyl carbons or conjugate addition to the α,β-unsaturated system.

The formation of malonamides requires the amine to act as a nucleophile towards the ester carbonyl groups. researchgate.net This reaction is typically driven by heating the malonic ester with the amine, sometimes with a catalyst. nih.gov However, amines are also effective nucleophiles for Michael additions. libretexts.org Given the highly activated nature of the double bond in dimethyl (4-nitrobenzylidene)malonate, conjugate addition of the amine is a likely competing, and potentially faster, reaction under mild conditions.

To favor the formation of the malonamide derivative, reaction conditions would need to be controlled to promote nucleophilic acyl substitution over conjugate addition. This might involve using less nucleophilic amines, specific catalysts, or reaction conditions that favor the reversibility of the Michael addition while allowing the irreversible aminolysis of the ester to proceed. The direct synthesis of amides from esters and amines without catalysts often requires high temperatures, which could drive the reaction toward the thermodynamically stable amide products. rsc.org

Fundamental Mechanistic Insights into Reaction Pathways

Elucidation of Reaction Mechanisms via Intermediates and Transition States

The reactions of dimethyl (4-nitrobenzylidene)malonate are predominantly governed by the principles of nucleophilic addition to its electron-poor C=C double bond (a Michael reaction). The mechanism of this addition involves the attack of a nucleophile (Nu⁻) on the β-carbon, which is the rate-determining step in many cases. ic.ac.uk This attack breaks the π-bond, and the resulting negative charge is stabilized by resonance, forming a key reaction intermediate. libretexts.org

This intermediate is an enolate, where the negative charge is delocalized across the α-carbon, the two carbonyl oxygen atoms of the malonate group, and, significantly, the nitro group on the phenyl ring. The extensive delocalization makes this intermediate particularly stable, which provides a strong thermodynamic driving force for the reaction.

The transition state of the nucleophilic addition step has been the subject of detailed kinetic studies for related systems. For the addition of benzylamines to benzylidenediethylmalonates, evidence points towards a four-membered cyclic transition state involving concurrent formation of the N–Cβ bond and transfer of a proton from the amine to the α-carbon. nih.gov This is supported by measurements of activation parameters (enthalpy ΔH‡ and entropy ΔS‡) and kinetic isotope effects. nih.gov Computational studies on similar Michael additions also focus on calculating the free energy barriers of transition states to predict reaction outcomes and stereoselectivity. researchgate.net The stability of the enolate intermediate, which can resemble the transition state according to Hammond's postulate, is a key factor in determining reactivity. nih.gov

Structure-Reactivity Relationships in Nucleophilic Additions

The reactivity of dimethyl (4-nitrobenzylidene)malonate in nucleophilic additions is profoundly influenced by its electronic structure. The presence of multiple electron-withdrawing groups is central to its high reactivity as a Michael acceptor.

Activating Groups: The two methoxycarbonyl groups (-COOCH₃) and the para-nitro group (-NO₂) work in concert to decrease the electron density of the α,β-double bond. The nitro group, in particular, is a powerful electron-withdrawing group through both inductive and resonance effects. This makes the β-carbon atom highly electrophilic and susceptible to attack by a wide range of soft nucleophiles.

Kinetic Studies: Kinetic investigations on the addition of benzylamines to substituted benzylidenediethylmalonates provide quantitative insight into these structure-reactivity relationships. nih.gov The reaction rates are highly sensitive to the electronic nature of the substituents on both the benzylidene ring (Y) and the nucleophilic amine (X). For substituents on the benzylidene ring, electron-withdrawing groups (like 4-NO₂) significantly accelerate the reaction, while electron-donating groups retard it. This relationship can often be quantified using a Hammett plot.

Cross-Interaction Constant (ρXY): The interaction between the substituents on the nucleophile and the substrate can be described by a cross-interaction constant, ρXY. For the addition of benzylamines to benzylidenediethylmalonates, a negative value of ρXY (-0.45) was determined. nih.gov This value is consistent with a single-step addition mechanism and indicates that a stronger electron-acceptor substituent on the amine (making it a weaker nucleophile) leads to a greater sensitivity to the substituent on the substrate. This detailed kinetic analysis helps to build a predictive model for the reactivity of this class of compounds. nih.gov

| Structural Feature | Effect on Reactivity | Reason | Reference |

|---|---|---|---|

| 4-Nitro Group | Increases reactivity | Strong electron-withdrawing effect (inductive and resonance), increasing the electrophilicity of the β-carbon. | nih.gov |

| Dimethyl Malonate Group | Increases reactivity | Electron-withdrawing effect and stabilization of the intermediate enolate through resonance. | libretexts.org |

| Electron-donating group on Benzylidene Ring | Decreases reactivity | Reduces the electrophilicity of the β-carbon. | nih.gov |

| Stronger Nucleophile | Increases reaction rate | Facilitates the initial attack on the electrophilic β-carbon. | nih.gov |

Catalysis in the Chemical Transformations of Dimethyl 4 Nitrobenzylidene Malonate

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. For reactions involving Dimethyl (4-nitrobenzylidene)malonate, bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously have proven particularly effective.

Chiral Amine Catalysis for Enantioselective Reactions

Chiral amines are fundamental components of many organocatalytic systems designed for enantioselective transformations. In the context of reactions with Dimethyl (4-nitrobenzylidene)malonate, the amine moiety, typically a tertiary amine integrated into a larger chiral scaffold like a Cinchona alkaloid, primarily functions as a Brønsted base. mdpi.com Its role is to deprotonate a pro-nucleophile, such as dimethyl malonate, to generate a reactive enolate species. The chiral environment established by the catalyst scaffold then directs the approach of this enolate to one of the two enantiotopic faces of the Michael acceptor, inducing stereoselectivity. While primary and secondary amines can operate via enamine or iminium ion formation with carbonyl compounds, for the Michael addition of malonates to nitroalkenes, the basicity of the amine is the key activating feature. mdpi.com

Bifunctional Catalysts (e.g., Pyrrolidine-Urea/Thiourea (B124793) Based)

The most successful organocatalytic strategies for the asymmetric Michael addition to nitroalkenes like Dimethyl (4-nitrobenzylidene)malonate employ bifunctional catalysts. These catalysts possess both a basic site (an amine) and a hydrogen-bond donor site (a urea (B33335), thiourea, or squaramide group) within a single chiral molecule. nih.gov This design enables a cooperative, dual-activation mechanism. nih.govmdpi.com

The proposed catalytic cycle involves two key interactions:

Nucleophile Activation : The basic amine group (e.g., the quinuclidine (B89598) nitrogen of a Cinchona alkaloid or a pyrrolidine (B122466) unit) deprotonates the acidic α-carbon of the dimethyl malonate nucleophile. mdpi.com

Electrophile Activation : Simultaneously, the urea or thiourea moiety activates the Dimethyl (4-nitrobenzylidene)malonate electrophile by forming two hydrogen bonds with the oxygen atoms of the nitro group. mdpi.comwikipedia.org This interaction increases the electrophilicity of the β-carbon and locks the substrate into a specific conformation.

This dual activation within the chiral pocket of the catalyst creates a highly organized transition state, facilitating the carbon-carbon bond formation with high levels of stereocontrol. nih.govmdpi.com Catalysts based on scaffolds such as Cinchona alkaloids and chiral diamines combined with thiourea moieties are prominent examples. nih.govrsc.orgamazonaws.com

Impact of Catalyst Design on Stereocontrol and Efficiency

The efficiency and stereoselectivity of these organocatalyzed reactions are highly sensitive to the catalyst's structure. Key design elements that are frequently modulated include the chiral backbone, the hydrogen-bond donor, and the steric and electronic properties of substituents.

Hydrogen-Bond Donor : Thioureas are generally more effective H-bond donors than ureas due to the higher acidity of their N-H protons, often leading to higher reactivity and enantioselectivity. wikipedia.org Squaramides, with their rigid four-membered ring and parallel N-H bonds, can offer even more potent and organized H-bonding activation. nih.gov

Chiral Scaffold : The choice of the chiral backbone is critical for establishing the stereochemical environment. Cinchona alkaloids (like quinine (B1679958) and cinchonidine) and their derivatives are widely used, and the stereochemical outcome can be inverted by switching between pseudoenantiomeric alkaloids. nih.gov For instance, modifying the configuration at the C9 position of a Cinchona alkaloid catalyst has been shown to dramatically improve its performance in the addition of malonates to nitroalkenes. nih.gov

Steric and Electronic Tuning : Attaching bulky or electron-withdrawing groups (such as 3,5-bis(trifluoromethyl)phenyl) to the thiourea moiety enhances its acidity and steric profile, which can significantly influence enantioselectivity. nih.gov

The following table presents data from the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene, a close analog of the title compound, illustrating the impact of catalyst structure on the reaction outcome.

| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Cinchonine-derived Thiourea | 10 | Toluene | 72 | 99 | 90 | rsc.org |

| Cinchonidine-derived Thiourea | 10 | Toluene | 120 | 98 | 86 | rsc.org |

| Squaramide-based Cinchona Alkaloid | 10 | Toluene | 12 | 92 | 96 | nih.gov |

Lewis Acid Catalysis

Lewis acid catalysis represents an alternative approach to activating Dimethyl (4-nitrobenzylidene)malonate toward nucleophilic attack. Metal-based Lewis acids are commonly employed to coordinate with Lewis basic sites on the substrate, thereby enhancing its electrophilicity.

Metal-Based Lewis Acids (e.g., TiCl₄, Cu(OTf)₂, Sc(OTf)₃)

Potent Lewis acids such as Titanium tetrachloride (TiCl₄), Copper(II) triflate (Cu(OTf)₂), and Scandium(III) triflate (Sc(OTf)₃) are known to catalyze a vast range of organic reactions. researchgate.netresearchgate.netscispace.com While Cu(OTf)₂ and Sc(OTf)₃ are recognized for their exceptional catalytic activity and, in the case of Sc(OTf)₃, remarkable water tolerance, du.ac.insemanticscholar.org their specific application in promoting transformations of Dimethyl (4-nitrobenzylidene)malonate is not widely documented in the reviewed literature.

However, the reaction of the closely related isomer, dimethyl (4-nitrostyryl)malonate, with TiCl₄ has been investigated. Instead of a simple addition reaction, TiCl₄ was found to induce dimerization and elimination of the substrate. nih.govchemrxiv.orgresearchgate.net At lower catalyst loadings (0.5 equiv.), the reaction yields a substituted cyclohexadienol product. In contrast, with excess TiCl₄ (1.5 equiv.), the reaction leads to oligomerization, indicating a high degree of activation that promotes self-reaction of the substrate. nih.gov This highlights that strong Lewis acids can induce complex transformations beyond simple conjugate additions.

Role of Lewis Acids in Activating Electrophilic Centers

The fundamental role of a Lewis acid in catalysis is to accept an electron pair from a Lewis basic site on a substrate. In Dimethyl (4-nitrobenzylidene)malonate, the potential Lewis basic sites are the oxygen atoms of the two carbonyl groups and the nitro group.

Coordination of a metal cation (e.g., Ti⁴⁺) to one or more of these oxygen atoms withdraws electron density from the entire π-system of the molecule. This electronic perturbation significantly increases the partial positive charge on the β-carbon, rendering the molecule a much more potent electrophile. This enhanced electrophilicity lowers the activation energy for attack by a nucleophile. In the case of the TiCl₄-mediated dimerization, the activated complex is attacked by a second molecule of the styrylmalonate, initiating a cascade that leads to the observed products. nih.gov This mechanism underscores the power of Lewis acids to activate electrophilic centers and facilitate carbon-carbon bond formation.

Brønsted Acid Catalysis (e.g., Trifluoroacetic Acid)

Brønsted acids, such as trifluoroacetic acid (TFA), serve as effective catalysts in certain chemical transformations involving dimethyl (4-nitrobenzylidene)malonate. These catalysts function by donating a proton to the substrate, thereby activating it towards nucleophilic attack. Research has demonstrated the utility of TFA in promoting the hydroarylation of dimethyl (4-nitrobenzylidene)malonate.

In a notable study, the hydroarylation of dimethyl (4-nitrobenzylidene)malonate with 3,5-dimethoxyphenol (B141022) was investigated using trifluoroacetic acid as a catalyst. ku.edu The reaction, conducted in dichloromethane (B109758) (CH₂Cl₂), showed that in the absence of a catalyst, no product was formed even after seven days at room temperature. ku.edu However, the introduction of a catalytic amount of TFA led to a 29% conversion to the corresponding dihydrocoumarin (B191007) product after 30 hours. ku.edu

The mechanism of Brønsted acid catalysis in this context involves the protonation of one of the carbonyl oxygens of the malonate group or the nitro group. This protonation increases the electrophilicity of the β-carbon of the alkene, facilitating the nucleophilic attack by the electron-rich aromatic ring of the phenol. The subsequent steps involve intramolecular transesterification to form the final dihydrocoumarin product. The relative inefficiency of catalytic TFA compared to neat TFA in this specific reaction suggests that a highly acidic environment is necessary to achieve substantial conversion rates for this particular transformation. ku.edu

Table 1: Effect of Trifluoroacetic Acid (TFA) on the Hydroarylation of Dimethyl (4-nitrobenzylidene)malonate ku.edu

| Catalyst | Solvent | Reaction Time (hours) | Conversion (%) | Product Ratio (Cyclic:Acyclic) |

| None | CH₂Cl₂ | 168 | 0 | - |

| Catalytic TFA | CH₂Cl₂ | 30 | 29 | Only cyclic product observed |

| Neat TFA | TFA | - | 90 | 2.4 : 1 |

Heterogeneous and Recyclable Catalytic Systems

The development of heterogeneous and recyclable catalytic systems is a significant area of research in green chemistry, aiming to simplify product purification, reduce waste, and lower operational costs. In the context of reactions involving dimethyl (4-nitrobenzylidene)malonate, several such systems have been explored.

One example is the use of a cross-linked polystyrene-titanium tetrachloride complex (PS/TiCl₄) as a heterogeneous catalyst for the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with dimethyl malonate to synthesize dimethyl (4-nitrobenzylidene)malonate. chemicalbook.com This solid-supported catalyst offers the advantage of easy separation from the reaction mixture by simple filtration. The reaction, when carried out under solvent-free conditions at 60°C, resulted in a 95% yield of the desired product. chemicalbook.com The recovered catalyst could be washed, dried, and reused in subsequent reaction cycles, demonstrating its recyclability. chemicalbook.com

Another approach involves the use of organocatalysts that can be recycled. For instance, pyrrolidine-based organocatalysts have been shown to be effective for the Michael addition of malonates to α,β-unsaturated aldehydes in aqueous media. rsc.org While this specific example does not use dimethyl (4-nitrobenzylidene)malonate, the principles of catalyst design are applicable. These catalysts can be recycled multiple times with only a gradual decrease in yield and enantioselectivity, making them a more sustainable option. rsc.orgresearchgate.netsigmaaldrich.com

Furthermore, bifunctional cinchonine (B1669041) derivatives have been employed as organocatalysts for the enantioselective Michael addition of dimethyl malonate to β-nitrostyrene, a structurally similar substrate to dimethyl (4-nitrobenzylidene)malonate. rsc.org These catalysts, which possess both a basic amine moiety to deprotonate the malonate and a hydrogen-bonding group to activate the nitroalkene, can also be designed for recyclability, for instance, by immobilization on a solid support.

The investigation into heterogeneous and recyclable catalysts for transformations of dimethyl (4-nitrobenzylidene)malonate and related compounds is driven by the desire for more environmentally benign and economically viable chemical processes. These systems not only facilitate the ease of catalyst separation and reuse but also often allow for milder reaction conditions and improved product selectivity.

Table 2: Examples of Heterogeneous and Recyclable Catalysts in Related Reactions

| Catalyst System | Reaction Type | Substrates | Key Features |

| Cross-linked polystyrene-titanium tetrachloride complex (PS/TiCl₄) | Knoevenagel Condensation | 4-nitrobenzaldehyde, Dimethyl malonate | Heterogeneous, Recyclable by filtration, High yield (95%) chemicalbook.com |

| Pyrrolidine-based organocatalyst | Michael Addition | α,β-unsaturated aldehydes, Malonate derivatives | Recyclable (up to 4 times), Good to excellent yields (73-96%), High enantioselectivity (up to 97%) rsc.org |

| Bifunctional cinchonine derivatives | Michael Addition | β-nitrostyrene, Dimethyl malonate | High enantioselectivity, Potential for immobilization and recycling rsc.org |

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For dimethyl (4-nitrobenzylidene)malonate, ¹H and ¹³C NMR spectroscopy are used to confirm the presence and connectivity of all atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical analysis, the spectrum of dimethyl (4-nitrobenzylidene)malonate in a solvent like deuterochloroform (CDCl₃) exhibits distinct signals corresponding to the aromatic, vinylic, and methoxy protons.

Research findings have identified the following characteristic peaks for the compound nih.gov:

A multiplet observed between δ 8.24–8.29 ppm is assigned to the two aromatic protons ortho to the nitro group. Their downfield shift is a direct consequence of the strong electron-withdrawing nature of the nitro substituent.

Another multiplet corresponding to the two aromatic protons meta to the nitro group is found between δ 7.58–7.63 ppm.

A sharp singlet at approximately δ 7.82 ppm is characteristic of the vinylic proton of the benzylidene group.

Two distinct singlets for the methoxy protons are observed at δ 3.90 and δ 3.86 ppm, each integrating to three protons, confirming the presence of the two non-equivalent methyl ester groups.

| Chemical Shift (δ ppm) | Number of Protons | Multiplicity | Assignment |

|---|---|---|---|

| 8.29 – 8.24 | 2H | m | Aromatic protons (ortho to NO₂) |

| 7.82 | 1H | s | Vinylic proton (-CH=) |

| 7.63 – 7.58 | 2H | m | Aromatic protons (meta to NO₂) |

| 3.90 | 3H | s | Methoxy protons (-OCH₃) |

| 3.86 | 3H | s | Methoxy protons (-OCH₃) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the carbon skeleton, including the carbonyl carbons of the ester groups and the quaternary carbons, which are not observed in ¹H NMR.

Vibrational Spectroscopy (Infrared Spectroscopy, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of dimethyl (4-nitrobenzylidene)malonate displays several characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

Nitro Group (NO₂): Strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected around 1510-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Ester Carbonyl (C=O): A prominent, sharp absorption peak is anticipated in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching in conjugated esters.

Alkene (C=C): The stretching vibration of the carbon-carbon double bond of the benzylidene group typically appears around 1620-1640 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear as a series of peaks in the 1450-1600 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic & Vinylic |

| ~1730 | C=O Stretch | Conjugated Ester |

| ~1630 | C=C Stretch | Alkene |

| ~1520 | N-O Asymmetric Stretch | Nitro |

| ~1350 | N-O Symmetric Stretch | Nitro |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For dimethyl (4-nitrobenzylidene)malonate, the molecular formula is C₁₂H₁₁NO₆. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass: 265.0586 Da

In an HRMS experiment, typically using a soft ionization technique like Electrospray Ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Theoretical m/z for [C₁₂H₁₁NO₆+H]⁺: 266.0664 Da

Theoretical m/z for [C₁₂H₁₁NO₆+Na]⁺: 288.0484 Da

The experimental measurement of the m/z value with a mass accuracy of less than 5 parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might result in the same nominal mass.

X-ray Diffraction (XRD) Analysis for Solid-State Structures and Conformational Studies

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

While a specific crystal structure for dimethyl (4-nitrobenzylidene)malonate is not detailed in the available literature, analysis of closely related compounds, such as dimethyl 2-(4-methylbenzylidene)malonate, provides insight into the expected structural features. An XRD analysis would reveal:

Molecular Conformation: The dihedral angles between the plane of the 4-nitrophenyl ring and the two methyl ester groups of the malonate moiety. This would clarify the degree of planarity or twist in the molecule.

Bond Geometry: Precise measurements of all bond lengths and angles, confirming the expected sp² hybridization of the vinylic and aromatic carbons.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions such as hydrogen bonds (e.g., C-H···O) and π-π stacking. XRD analysis identifies these interactions, which govern the material's bulk properties. For instance, in related structures, C-H···O interactions have been shown to form chains that stabilize the crystal structure.

Application of Spectroscopic Techniques for In-situ Reaction Monitoring and Mechanistic Elucidation

The synthesis of dimethyl (4-nitrobenzylidene)malonate is typically achieved via a Knoevenagel condensation between 4-nitrobenzaldehyde (B150856) and dimethyl malonate. Spectroscopic techniques can be applied in-situ to monitor the reaction's progress in real-time, providing valuable data for mechanistic studies and process optimization.

¹H NMR Spectroscopy is particularly well-suited for this purpose. The reaction can be carried out in an NMR tube, and spectra can be acquired at regular intervals. The progress of the condensation can be tracked by observing:

The disappearance of the characteristic aldehyde proton signal from 4-nitrobenzaldehyde (typically around δ 10.1 ppm).

The simultaneous appearance and increase in the intensity of the vinylic proton signal of the product at δ ~7.8 ppm.

By integrating these key signals over time, kinetic data can be extracted to determine reaction rates and investigate the influence of catalysts or reaction conditions. This approach allows for a detailed mechanistic understanding without the need for isolating intermediates.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For dimethyl (4-nitrobenzylidene)malonate, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters. conicet.gov.ar These calculations help in understanding the distribution of electron density within the molecule and identifying the most stable arrangement of its atoms.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for analyzing the molecule's reactivity. nih.gov The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis. conicet.gov.ar Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the electronic transitions within the molecule. conicet.gov.arresearchgate.net

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Dimethyl (4-nitrobenzylidene)malonate | DFT/B3LYP | -7.5 | -3.2 | 4.3 |

| 4-(Dimethylamino)benzaldehyde | DFT/B3LYP/6-31G(d,p) | -5.67 | -1.54 | 4.13 |

| g-C3N4 | B3LYP/lanl2dz | -6.47 | -3.00 | 3.47 |

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. youtube.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive.

For dimethyl (4-nitrobenzylidene)malonate, FMO theory predicts that the nucleophilic character is dominated by the HOMO, and the electrophilic character is governed by the LUMO. youtube.com The energies of these orbitals can be correlated with experimental reactivity parameters, providing a theoretical basis for understanding and predicting its behavior in chemical reactions. pku.edu.cn The application of FMO theory is particularly useful in explaining pericyclic reactions, such as cycloadditions, where the orbital symmetry and energy levels of the reactants determine the outcome of the reaction. slideshare.netnih.gov

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

Quantitative Analysis of Electrophilicity and Nucleophilicity Parameters

The reactivity of dimethyl (4-nitrobenzylidene)malonate can be quantified using electrophilicity (E) and nucleophilicity (N) parameters. These parameters are often determined experimentally by studying the kinetics of its reactions with a series of standard nucleophiles and electrophiles. researchgate.net The Mayr equation, log k = s(N + E), is a widely used correlation that relates the second-order rate constant (k) of a reaction to the nucleophilicity (N) of the nucleophile, the electrophilicity (E) of the electrophile, and a nucleophile-dependent sensitivity parameter (s). researchgate.net

For benzylidenemalonates, including the 4-nitro substituted derivative, these parameters provide a quantitative scale to predict their reactivity towards a wide range of reaction partners. researchgate.netlmu.de The strong electron-withdrawing nitro group in dimethyl (4-nitrobenzylidene)malonate significantly increases its electrophilicity, making it a potent Michael acceptor. researchgate.net Computational methods can also be used to calculate these parameters, often showing good correlation with experimental values. researchgate.net

| Compound | E Parameter | Reference |

|---|---|---|

| Diethyl 4-nitrobenzylidene malonate | -17.67 | Chem. Eur. J. 2008, 14, 9675-9682 lmu.de |

| Diethyl benzylidene malonate | -20.55 | Chem. Eur. J. 2008, 14, 9675-9682 lmu.de |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving dimethyl (4-nitrobenzylidene)malonate. By calculating the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. byu.edu This information allows for the determination of reaction barriers and the exploration of different possible reaction pathways. mdpi.com

For instance, in a Michael addition reaction, computational studies can model the approach of a nucleophile, the formation of the new carbon-carbon bond, and the subsequent protonation steps. researchgate.net These calculations can reveal the stereoselectivity of the reaction by comparing the energies of the transition states leading to different stereoisomers. researchgate.net Such studies provide a deeper understanding of the reaction mechanism that complements experimental observations and can guide the design of new catalysts and reaction conditions. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of dimethyl (4-nitrobenzylidene)malonate are crucial for its reactivity. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. sapub.orgresearchgate.net For this molecule, key conformational features include the planarity of the benzylidene group and the orientation of the two dimethyl malonate ester groups. nih.gov

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of the molecule, including its conformational changes and interactions with its environment, such as solvent molecules. mdpi.comnih.govrsc.org By simulating the motion of the atoms over time, MD can reveal the dynamic processes that are important for chemical reactions, such as the fluctuations in the molecular structure that can lead to the reactive conformation. These simulations offer insights into how the molecule behaves in a realistic chemical environment, which can be critical for understanding its reactivity in solution. mdpi.com

Applications in Advanced Organic Synthesis and Materials Precursors

Role as a Versatile Building Block for Complex Molecules

The utility of dimethyl (4-nitrobenzylidene)malonate as a versatile building block stems from the reactivity endowed by its distinct functional groups. The core of its synthetic potential lies in the malonate ester portion. The active methylene (B1212753) group in its precursor, dimethyl malonate, is a cornerstone of organic synthesis, readily forming carbanions that can participate in a wide range of reactions, including alkylations and acylations. nbinno.com This inherent reactivity is carried into the benzylidene derivative, making it a key reagent for creating diverse molecular scaffolds. nbinno.com

Nitrogen-containing compounds derived from structures like benzylidene malonates are widely employed in modern organic chemistry for the synthesis of biologically relevant heterocycles and natural products. nih.govresearchgate.netresearchgate.net The presence of the nitro group and the activated double bond makes dimethyl (4-nitrobenzylidene)malonate a precursor for various complex structures, particularly in the formation of heterocyclic systems. nbinno.com

Synthesis of Bioactive Scaffolds and Chemical Libraries (e.g., Dihydrocoumarins)

Dimethyl (4-nitrobenzylidene)malonate and related active methylene compounds are instrumental in synthesizing important bioactive scaffolds, such as coumarins and their derivatives. The Knoevenagel condensation, a key reaction in this context, involves the reaction of an aldehyde with an active methylene compound like dimethyl malonate. mdpi.comnih.gov Substituted salicylaldehydes, for instance, can be condensed with dimethyl malonate in the presence of a catalyst like piperidine (B6355638) to form coumarin (B35378) derivatives, which are prevalent in many biologically active molecules. mdpi.comnih.gov

Specifically, arylidene malonate derivatives, including dimethyl (4-nitrobenzylidene)malonate, have been synthesized and evaluated for their potential as inhibitors of Toll-like receptor 4 (TLR4) signaling. nih.gov TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, and its modulation is a target for anti-inflammatory therapies. nih.gov The synthesis of a library of these compounds allows for structure-activity relationship (SAR) studies to identify the key structural features necessary for their inhibitory activity. nih.gov The synthesis of 3,4-dihydrocoumarins, another class of bioactive scaffolds, can also be achieved through cascade reactions that may involve intermediates structurally related to benzylidene malonates. nih.govrsc.org

| Bioactive Scaffold | Synthetic Precursors | Key Reaction Type | Reference |

| Coumarin Derivatives | Substituted Salicylaldehydes, Dimethyl Malonate | Knoevenagel Condensation | mdpi.comnih.gov |

| TLR4 Signaling Inhibitors | 4-Nitrobenzaldehyde (B150856), Dimethyl Malonate | Knoevenagel Condensation | nih.gov |

| 3,4-Dihydrocoumarins | 2-Alkyl Phenols, Oxazolones | C–H Oxidation/Cyclization | nih.gov |

Precursor in the Development of Fine Chemicals and Pharmaceutical Intermediates

The dimethyl malonate core of the title compound is a critical precursor in the synthesis of numerous pharmaceutical intermediates. nbinno.com It is indispensable for the production of various active pharmaceutical ingredients (APIs), including barbiturates, which have sedative and anticonvulsant properties, as well as essential vitamins like Vitamin B1 and B6. nbinno.com

Dimethyl (4-nitrobenzylidene)malonate itself serves as a direct intermediate for more specialized molecules. For example, its synthesis via the Knoevenagel condensation of 4-nitrobenzaldehyde and dimethyl malonate yields a product that can be further modified. nih.gov Such intermediates are crucial in the multi-step synthesis of fine chemicals and potential drug candidates. scispace.com The investigation of arylidene malonates as TLR4 inhibitors highlights their role as direct precursors to compounds with potential therapeutic applications. nih.gov

Utilization in the Construction of Functionalized Organic Molecules

Beyond its use in condensation reactions, the malonate functional group is central to advanced methods for constructing functionalized organic molecules. A notable application is in the generation of metal carbenes for C-H insertion reactions. nih.gov Malonate derivatives, such as α-diazomalonates, can be used with rhodium(II) or ruthenium(II) catalysts to form reactive carbene intermediates. nih.gov These carbenes can then undergo chemo- and regioselective C(sp²)–H insertion reactions into complex molecules like azahelicenes. nih.gov This late-stage functionalization strategy allows for the precise introduction of malonate groups, which can be used to tune the optical and chemical properties of the parent molecule. nih.gov This demonstrates the advanced utility of the malonate moiety, present in dimethyl (4-nitrobenzylidene)malonate, for creating highly functionalized and complex organic structures.

Derivatization for Novel Chemical Entities

Dimethyl (4-nitrobenzylidene)malonate is a platform for derivatization to generate novel chemical entities. The multiple reactive sites on the molecule allow for a variety of chemical transformations. For instance, the two methyl ester groups can be hydrolyzed to form the corresponding dicarboxylic acid. nih.gov This transformation converts the nonpolar ester groups into polar carboxylic acid groups, significantly altering the molecule's properties and providing new reactive handles for further chemistry, such as amide bond formation.

Furthermore, other key functional groups can be selectively targeted:

Nitro Group Reduction: The aromatic nitro group can be readily reduced to an amine. This introduces a basic and nucleophilic site, opening pathways for a vast array of subsequent reactions, including diazotization, acylation, and alkylation, to build diverse chemical libraries.

Alkene Hydrogenation: The carbon-carbon double bond can be saturated through catalytic hydrogenation. This removes the planarity and electrophilicity of the benzylidene system, leading to a more flexible saturated analogue, dimethyl (4-nitrobenzyl)malonate.

These derivatization pathways allow chemists to systematically modify the parent structure to explore chemical space and develop new compounds with unique properties. nih.gov

| Reaction Type | Reagents | Functional Group Transformed | Product Type |

| Ester Hydrolysis | Potassium Hydroxide (KOH) | Dimethyl Ester | Dicarboxylic Acid |

| Nitro Reduction | H₂, Pd/C or SnCl₂ | Nitro Group | Aniline Derivative |

| Alkene Hydrogenation | H₂, Pd/C | Carbon-Carbon Double Bond | Saturated Malonate Ester |

| C-H Insertion (from related malonates) | Rh₂(oct)₄, α-diazomalonate | C-H Bond | Functionalized Malonate |

Q & A

Q. What are the optimal synthetic routes for dimethyl (4-nitrobenzylidene)malonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 4-nitrobenzaldehyde and dimethyl malonate, using a base catalyst (e.g., piperidine) in a polar aprotic solvent like DMF or ethanol. Evidence from similar nitroaromatic malonates shows that reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 aldehyde:malonate) critically impact yields . For example, dimethyl 2-(4-chloro-2-nitrophenyl)malonate was synthesized in DMF with K₂CO₃, achieving ~100% yield under reflux .

- Key Parameters :

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80–100 | ~100 |

| Ethanol | Piperidine | 60–80 | 70–85 |

Q. Which spectroscopic techniques are most effective for characterizing dimethyl (4-nitrobenzylidene)malonate?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the malonate ester groups (δ ~3.8 ppm for OCH₃) and the nitrobenzylidene moiety (aromatic protons at δ ~7.5–8.3 ppm) .

- FT-IR : Strong C=O stretches (~1740 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak ([M+H]⁺ expected at m/z 268.07 for C₁₂H₁₃NO₆) .

Q. What are the primary research applications of this compound in organic chemistry?

- Methodological Answer :

- Pharmaceutical Intermediates : Used to synthesize heterocycles (e.g., benzimidazoles) via cyclization reactions .

- Agrochemical Precursors : Nitro-substituted malonates are key in developing pesticidal agents through nucleophilic substitution .

- Electron-Deficient Dienes : Participate in Diels-Alder reactions to construct polycyclic frameworks for materials science .

Advanced Research Questions

Q. How can computational methods (DFT/MD) resolve contradictions in experimental data on reactivity or stability?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in Michael additions . Molecular dynamics (MD) simulations model solvation effects, explaining discrepancies in reaction rates observed in polar vs. nonpolar solvents .

Q. What experimental strategies mitigate competing side reactions during functionalization of the nitrobenzylidene moiety?

- Methodological Answer :

- Protection/Deprotection : Temporarily reduce nitro to amine (e.g., H₂/Pd-C) to avoid unwanted nitration side reactions .

- Steric Control : Use bulky bases (e.g., DBU) to direct regioselectivity in alkylation/arylation steps .

- Kinetic Monitoring : In situ FT-IR or HPLC tracks intermediate formation, enabling real-time optimization .

Q. How do substituents on the benzylidene ring influence the compound’s electrochemical properties?

- Methodological Answer : Cyclic voltammetry (CV) reveals that electron-withdrawing groups (e.g., -NO₂) shift reduction potentials cathodically. For dimethyl (4-nitrobenzylidene)malonate, a reduction peak at −1.2 V (vs. Ag/AgCl) corresponds to nitro group reduction, while ester carbonyls reduce at −1.8 V . Comparative studies with chloro or methoxy substituents show linear Hammett correlations (ρ = +1.3), confirming electronic effects dominate redox behavior .

Safety & Handling

Q. What safety protocols are critical when handling dimethyl (4-nitrobenzylidene)malonate?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 84–85°C vs. 78–80°C)?

- Methodological Answer : Variations arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) produce different crystalline forms .

- Purity : Residual solvents (DMF, ethanol) depress melting points; rigorous drying (MgSO₄) and vacuum sublimation standardize values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.